molecular formula C19H30N2O2 B8047954 tert-Butyl (1-benzyl-3,3-dimethylpiperidin-4-yl)carbamate

tert-Butyl (1-benzyl-3,3-dimethylpiperidin-4-yl)carbamate

Cat. No.: B8047954
M. Wt: 318.5 g/mol
InChI Key: YZFBIESGISWLFU-UHFFFAOYSA-N
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Chemical Reactions Analysis

tert-Butyl (1-benzyl-3,3-dimethylpiperidin-4-yl)carbamate can undergo various chemical reactions, including:

Scientific Research Applications

tert-Butyl (1-benzyl-3,3-dimethylpiperidin-4-yl)carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl (1-benzyl-3,3-dimethylpiperidin-4-yl)carbamate involves its interaction with specific molecular targets, such as enzymes and receptors. It selectively enhances the slow inactivation of voltage-gated sodium channels and regulates the collapse response mediator protein 2 (CRMP2) . These interactions can modulate various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

tert-Butyl (1-benzyl-3,3-dimethylpiperidin-4-yl)carbamate can be compared with other similar compounds, such as:

These compounds share structural similarities but may differ in their specific chemical properties and biological activities

Properties

IUPAC Name

tert-butyl N-(1-benzyl-3,3-dimethylpiperidin-4-yl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30N2O2/c1-18(2,3)23-17(22)20-16-11-12-21(14-19(16,4)5)13-15-9-7-6-8-10-15/h6-10,16H,11-14H2,1-5H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZFBIESGISWLFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN(CCC1NC(=O)OC(C)(C)C)CC2=CC=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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